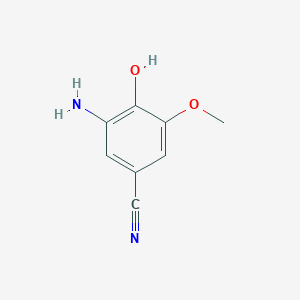3-Amino-4-hydroxy-5-methoxybenzonitrile
CAS No.: 1362094-92-5
Cat. No.: VC4286732
Molecular Formula: C8H8N2O2
Molecular Weight: 164.164
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1362094-92-5 |
|---|---|
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.164 |
| IUPAC Name | 3-amino-4-hydroxy-5-methoxybenzonitrile |
| Standard InChI | InChI=1S/C8H8N2O2/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,11H,10H2,1H3 |
| Standard InChI Key | UYMILGSFFZLODF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1O)N)C#N |
Introduction
3-Amino-4-hydroxy-5-methoxybenzonitrile is a complex organic compound with the CAS number 1362094-92-5. It belongs to the benzonitrile family, which is characterized by the presence of a cyano group (-CN) attached to a benzene ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Synthesis Methods
The synthesis of 3-Amino-4-hydroxy-5-methoxybenzonitrile typically involves multi-step reactions starting from substituted phenols or anilines. Common methods include:
-
Nucleophilic Substitution: Starting with a halogenated benzene derivative, substitution reactions can introduce the amino and methoxy groups.
-
Cyanation Reactions: Introduction of the cyano group can be achieved through reactions involving cyanide sources.
-
Hydroxylation: The hydroxyl group can be introduced via oxidation of a methyl group or through other specific hydroxylation methods.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Halogenated benzene, amine | High temperature, solvent |
| 2 | Cyanation | Cyanide source | Basic conditions, solvent |
| 3 | Hydroxylation | Oxidizing agent | Controlled temperature, solvent |
Biological and Medicinal Applications
While specific biological activities of 3-Amino-4-hydroxy-5-methoxybenzonitrile are not well-documented, compounds with similar structures have shown potential in various therapeutic areas, including:
-
Antimicrobial Activity: Some benzonitriles exhibit antimicrobial properties, making them candidates for drug development.
-
Antioxidant Activity: The presence of hydroxyl groups can contribute to antioxidant properties.
-
Pharmacokinetic Properties: The compound's solubility and stability could influence its bioavailability and pharmacokinetics.
Safety and Hazards
Given the lack of specific safety data for 3-Amino-4-hydroxy-5-methoxybenzonitrile, general precautions should be taken when handling organic compounds:
-
Toxicity: Potential toxicity similar to other organic nitriles; harmful if ingested, inhaled, or in contact with skin.
-
Irritation: May cause skin and eye irritation.
-
Respiratory Effects: May cause respiratory irritation.
| Hazard | Classification | Precautionary Measures |
|---|---|---|
| Toxicity | Acute Tox. 4 | Avoid ingestion, inhalation |
| Irritation | Skin Irrit. 2 | Wear protective gloves |
| Respiratory | STOT SE 3 | Use respiratory protection |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume